

Comparative toxicity of Hydroxyacetone and related ketones

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Compound of Interest

Compound Name: Hydroxyacetone

Cat. No.: B041140

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A Comparative Toxicological Analysis of **Hydroxyacetone** and Related Ketones

This guide provides a comparative toxicological overview of **hydroxyacetone** and other common industrial ketones, including acetone, methyl ethyl ketone (MEK), and acetylacetone. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions regarding the use and handling of these substances. The data presented is compiled from safety data sheets and toxicological studies.

Quantitative Toxicity Data

The acute toxicity of these ketones varies significantly across different compounds, species, and routes of exposure. The following tables summarize the available quantitative data for easy comparison.

Table 1: Acute Toxicity (LD50 & LC50) Data

Chemical	CAS No.	Species	Oral LD50 (mg/kg)	Dermal LD50 (mg/kg)	Inhalation LC50
Hydroxyacetone	116-09-6	Rat	2200[1][2][3][4]	1100 (ATE)[2]	11 mg/L / 4h (ATE)[2]
Rat (female)	>2000	No deaths at 6150 mg/m ³ / 8h[4]			
Acetone	67-64-1	Rat	5800[5][6][7]	50100 mg/m ³ / 8h[6]	
					76 mg/L / 4h[5][7]
Mouse	3000[6]	44000 mg/m ³ / 4h[6]			
Rabbit	5340[6]	20000[5][7]			
Methyl Ethyl Ketone	78-93-3	Rat	2737[8]	6480 (Rabbit) [8]	23500 mg/m ³ / 8h[8]
					2483[9]
	5000 (Rabbit) [9]	11700 ppm / 4h[9]			
Mouse	4050[8]	32000 mg/m ³ / 4h[8]			
Acetylacetone	123-54-6	Rat (male)	760[10][11]	790 (Rabbit, male)[10][11][12]	5.1 mg/L / 4h[10][11][12]
Rat (female)	570[10][11]	1370 (Rabbit, female)[10][11]	1224 ppm / 4h[13]		

ATE: Acute Toxicity Estimate

Table 2: Other Toxicological Endpoints

Chemical	Cytotoxicity	Genotoxicity/Mutagenicity	Skin & Eye Irritation
Hydroxyacetone	IC50 of 5.53 mg/mL in BEAS-2B cells (MTT assay); induces mitochondrial stress and oxidative damage[14]	Suspected of causing genetic defects. Weak mutagenic effects attributed to contamination[4].	Not classified as a skin or eye irritant[1][2].
Acetone	Not specified in results.	No data to indicate mutagenic or genotoxic properties[5].	Causes eye irritation; prolonged skin contact may cause drying and cracking[5].
Methyl Ethyl Ketone	Not specified in results.	Mutagenic for bacteria and/or yeast[8].	Causes serious eye irritation and skin irritation[8][15].
Acetylacetone	Not specified in results.	Laboratory experiments have shown mutagenic effects[10].	Mild skin and eye irritation[10][11].

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These represent standardized procedures and may be adapted based on specific research needs.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

This method is a sequential test used to estimate the LD50 with a reduced number of animals.

- **Test Animals:** Healthy, young adult rats (e.g., Sprague-Dawley), typically females, are used. Animals are acclimated for at least 5 days before dosing.

- **Housing:** Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and water ad libitum.
- **Dose Administration:**
 - Animals are fasted overnight prior to dosing.
 - The test substance is administered orally via gavage. The volume administered is typically kept constant.
 - A starting dose is selected based on prior knowledge of the substance's toxicity (e.g., 175 mg/kg).
- **Sequential Dosing:**
 - A single animal is dosed.
 - If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
 - If the animal dies, the next animal is dosed at a lower level.
 - This process is continued until one of the stopping criteria is met (e.g., 3 consecutive animals survive at the upper bound, or a specified number of reversals in outcome have occurred).
- **Observation:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for up to 14 days. A gross necropsy is performed on all animals at the end of the study.
- **Data Analysis:** The LD50 is calculated using the maximum likelihood method based on the outcomes (survival/death) at different dose levels.

In Vitro Cytotoxicity - MTT Assay

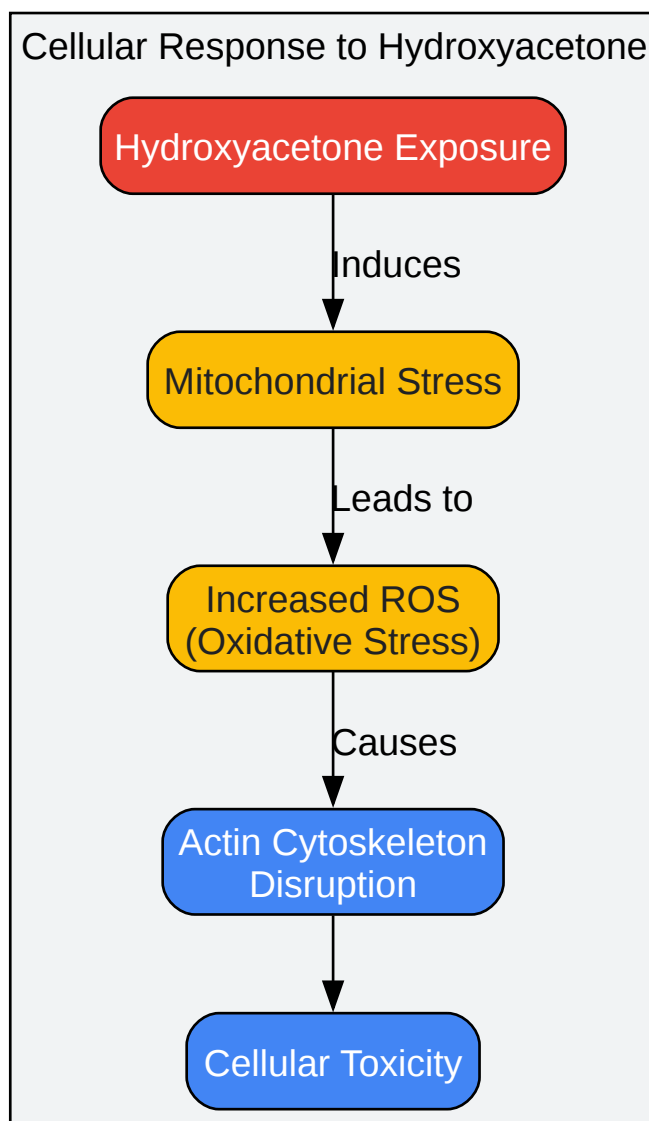
This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing an estimate of cell viability.

- Cell Culture: Human airway epithelial cells (e.g., BEAS-2B) are cultured in an appropriate medium and maintained in a humidified incubator at 37°C with 5% CO₂.
- Procedure:
 - Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
 - The culture medium is replaced with fresh medium containing various concentrations of the test ketone (e.g., **hydroxyacetone** from 0.01 to 10 mg/mL)[16]. Control wells receive medium with the vehicle only.
 - Plates are incubated for a specified exposure time (e.g., 24 hours).
 - After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
 - The plates are incubated for another 2-4 hours to allow for formazan crystal formation.
 - The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
- Data Analysis: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the control group. The IC₅₀ value (the concentration that inhibits 50% of cell viability) is determined from the dose-response curve.

Visualizations: Pathways and Workflows

Toxicological Pathway of Hydroxyacetone

Recent studies on human airway epithelial cells have elucidated a potential toxicological mechanism for **hydroxyacetone**, particularly relevant in the context of inhalation exposure. Exposure to **hydroxyacetone** was found to induce mitochondrial stress, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative damage. This cascade ultimately results in the disruption of the actin cytoskeleton[14][16].

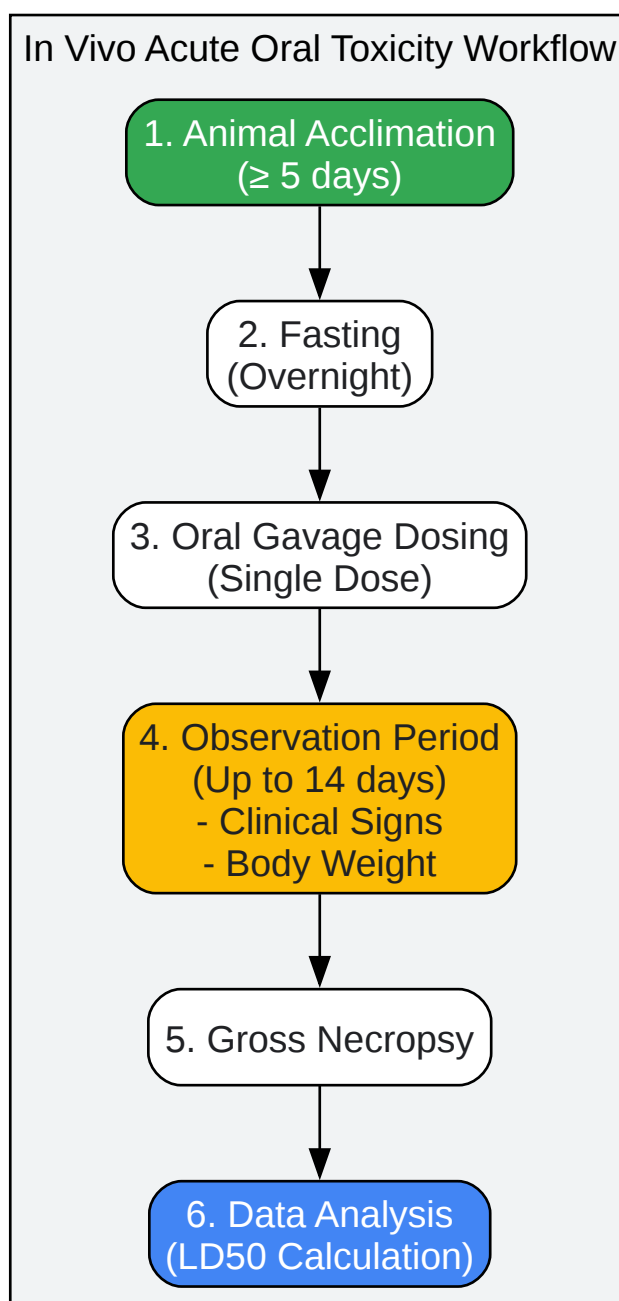


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Caption: Toxicological pathway of **hydroxyacetone** in airway epithelial cells.

Workflow for Acute Oral Toxicity Study

The following diagram illustrates the general workflow for an in vivo acute oral toxicity study, a fundamental experiment for determining the LD50 of a chemical.

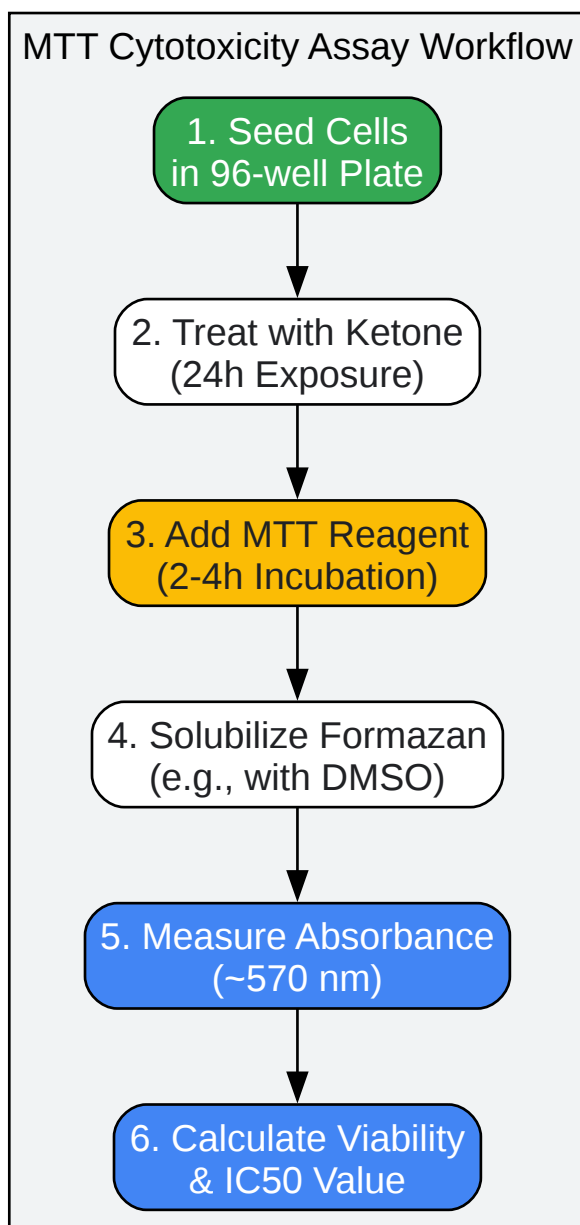


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Caption: Generalized workflow for an acute oral toxicity (LD50) study.

Workflow for In Vitro MTT Cytotoxicity Assay

This diagram outlines the key steps involved in assessing the cytotoxicity of a compound using the MTT assay.



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Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

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